1-[(4-Methoxyphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine
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Overview
Description
1-[(4-Methoxyphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine is a complex organic compound characterized by the presence of both methoxyphenyl and thienylsulfonyl groups attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methoxyphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine typically involves multi-step organic reactions. One common method starts with the sulfonylation of piperazine using 4-methoxybenzenesulfonyl chloride and 2-thienylsulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions often require controlled temperatures to ensure the selective formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can help in maintaining precise control over temperature, pressure, and reaction time, thereby enhancing the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Methoxyphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The thienylsulfonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic ring.
Scientific Research Applications
1-[(4-Methoxyphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-[(4-Methoxyphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine exerts its effects is often related to its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
- 1-[(4-Methoxyphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine
- 1-[(2-Methoxyphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine
- 1-[(4-Methoxyphenyl)sulfonyl]-4-(3-thienylsulfonyl)piperazine
Comparison: Compared to its analogs, this compound is unique due to the specific positioning of the methoxy and thienylsulfonyl groups. This unique arrangement can influence its reactivity and interaction with biological targets, making it a compound of particular interest in research.
Properties
Molecular Formula |
C15H18N2O5S3 |
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Molecular Weight |
402.5 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-4-thiophen-2-ylsulfonylpiperazine |
InChI |
InChI=1S/C15H18N2O5S3/c1-22-13-4-6-14(7-5-13)24(18,19)16-8-10-17(11-9-16)25(20,21)15-3-2-12-23-15/h2-7,12H,8-11H2,1H3 |
InChI Key |
GGTFEZNSJIXWIB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CS3 |
Origin of Product |
United States |
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